1,3,4-tri-O-benzyl-D-ribitol
Description
1,3,4-Tri-O-benzyl-D-ribitol (CAS 131897-00-2) is a protected derivative of D-ribitol, a sugar alcohol derived from ribose. This compound features benzyl ether groups at the 1-, 3-, and 4-hydroxyl positions, leaving the 2- and 5-hydroxyls available for further functionalization. Its primary role lies in synthetic organic chemistry, particularly as a building block for carbohydrate-based antiviral drugs and anticancer agents . The benzyl groups enhance solubility in organic solvents and provide steric protection during multi-step syntheses, enabling selective reactions at specific hydroxyl positions. For instance, it has been utilized in glycosylation reactions to construct complex oligosaccharides for vaccine development .
Properties
CAS No. |
131897-00-2 |
|---|---|
Molecular Formula |
C26H30O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2R,3S,4S)-2,3,5-tris(phenylmethoxy)pentane-1,4-diol |
InChI |
InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25+,26-/m0/s1 |
InChI Key |
NJEJAQAZBITKET-NXCFDTQHSA-N |
SMILES |
C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]([C@@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Synonyms |
1,3,4-Tris-O-(phenylmethyl)-D-ribitol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1,3,4-tri-O-benzyl-D-ribitol become evident when compared to its analogs. Below is a detailed analysis:
5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol (CAS 111549-97-4)
- Structure : Differs by an allyl ether group at the 5-hydroxyl position.
- Properties :
- Applications : Used in synthesizing fragments of Haemophilus influenzae type B capsular polysaccharides for vaccine research . The allyl group allows selective deprotection under mild conditions (e.g., Pd-catalyzed removal), enabling stepwise synthesis .
- Key Difference : The allyl group introduces orthogonal reactivity, making it superior for sequential modifications compared to this compound.
2,3,4-Tri-O-benzyl-D-ribitol
- Structure : Benzyl groups at positions 2, 3, and 4 (vs. 1, 3, 4 in the parent compound).
- Applications: Acts as an acceptor in glycosylation reactions due to its free 1-hydroxyl. For example, it reacts with galactopyranosyl donors to form β-linked disaccharides in carbohydrate synthesis .
- Key Difference : The unprotected 1-hydroxyl enhances nucleophilicity, favoring glycosidic bond formation, whereas this compound is better suited for reactions at the 2- or 5-positions.
1,4-Di-O-benzoyl-2,3,5-tri-O-benzyl-D-arabitol (CAS Not Specified)
- Structure : Benzoyl esters at 1- and 4-positions, benzyl ethers at 2, 3, and 4.
- Properties :
- Key Difference: Benzoyl groups are more electron-withdrawing than benzyl, reducing solubility in non-polar solvents. This compound is less reactive in nucleophilic substitutions but offers selective deprotection (e.g., basic hydrolysis of benzoyl esters).
1,2,4-Tri-O-benzyl-3,5-O-benzylidene-D-ribitol (Compound 15)
- Structure : Benzyl groups at 1, 2, 4 and a benzylidene acetal at 3,5.
- Applications : The benzylidene acetal provides temporary protection, cleavable under acidic conditions (e.g., aqueous HCl), enabling selective access to the 3- and 5-hydroxyls .
- Key Difference : The cyclic acetal introduces conformational rigidity, influencing stereochemical outcomes in subsequent reactions.
Data Tables
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | 131897-00-2 | 442.51 (calc.) | Benzyl (1,3,4) | Not reported |
| 5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol | 111549-97-4 | 462.58 | Benzyl (2,3,4), Allyl (5) | 592.3 (predicted) |
| 1,4-Di-O-benzoyl-2,3,5-tri-O-benzyl-D-arabitol | - | 614.745 | Benzyl (2,3,5), Benzoyl (1,4) | Not reported |
Research Findings and Trends
- Orthogonal Deprotection: Allyl-protected derivatives (e.g., 5-O-allyl-2,3,4-tri-O-benzyl-D-ribitol) are increasingly favored in multi-step syntheses due to compatibility with benzyl group hydrogenolysis .
- Vaccine Development: Derivatives of this compound are critical in constructing immunogenic oligosaccharides for Haemophilus influenzae and Streptococcus pneumoniae vaccines .
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